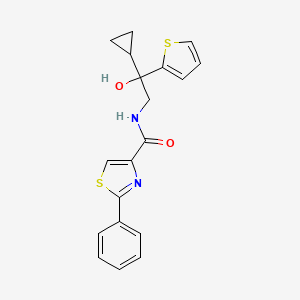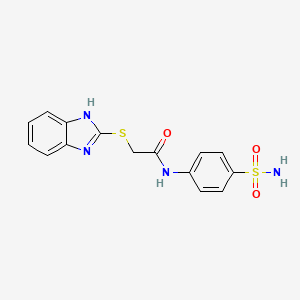
N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been directed towards the synthesis and characterization of chemical compounds with the tetrazole moiety, highlighting their relevance in creating novel materials with specific functionalities. For instance, the synthesis of tetrahydrobenzofurans through dimethyldioxirane oxidation presents a method for creating derivatives with potential applications in materials science and pharmaceuticals (Levai et al., 2002). Another study outlines the synthesis of highly water-soluble disulfonated tetrazolium salts for use as chromogenic indicators, demonstrating the utility of tetrazole derivatives in biochemical assays (Ishiyama et al., 1997).
Biological and Pharmacological Activities
The tetrazole group is a common motif in drug design due to its mimicry of the carboxylate group, offering an area of interest for developing new pharmaceutical agents. A notable application includes the exploration of N-2-aryl-1,2,3-triazoles as a novel class of blue emitting fluorophores for potential use in bioimaging and fluorescence-based assays (Padalkar et al., 2015). Additionally, compounds with the tetrazole and benzamide moieties have been evaluated for their antiplasmodial activities, contributing to the fight against malaria by identifying new therapeutic candidates (Hermann et al., 2021).
Chemical Methodologies and Applications
The development of novel synthetic methodologies for the construction of benzamide derivatives and their potential applications highlights the versatility of these chemical structures. Research includes the development of copper-catalyzed intramolecular O-arylation methods for efficient benzoxazole synthesis, demonstrating the relevance of these methodologies in creating pharmacologically active compounds (Wu et al., 2014).
Mecanismo De Acción
Thiazoles
are important heterocyclic compounds that have been found in many bioactive molecules. They have been reported to have various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Tetrazoles
, on the other hand, are a class of synthetic organic compounds that are known for their energetic properties and use in pharmaceuticals. They have been used in the development of various drugs due to their broad range of chemical and biological properties .
Propiedades
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c28-21(23-16-5-7-17(8-6-16)27-13-22-25-26-27)15-3-9-18(10-4-15)29-11-20-24-19(12-30-20)14-1-2-14/h3-10,12-14H,1-2,11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHRNGAJIKYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
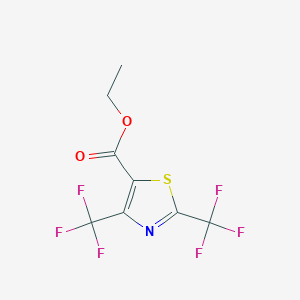
![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)
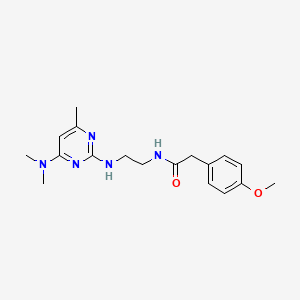
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)
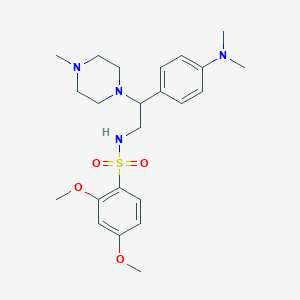
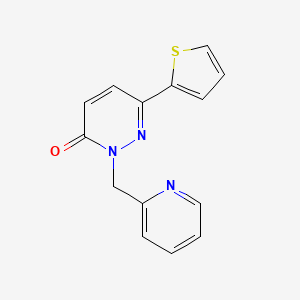
![N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2725099.png)
![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2725105.png)
